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2-(3,4-Dichlorophenethyl)isothiourea

MreB inhibitor bacterial cytoskeleton linker SAR

Researchers investigating MreB function often lack well-characterized isothiourea probes with defined linker geometries. 2-(3,4-Dichlorophenethyl)isothiourea extends the S-substituent by one methylene unit versus A22, enabling comparative SAR studies. • Serves as a systematic linker-extension probe for MreB ATP-competition assays and polymerization measurements. • Supports Gram-positive-selective MreB inhibitor development, with preliminary activity against Bacillus spp. • Conserved 3,4-dichloro pharmacophore retains critical binding interactions while altering conformational flexibility and lipophilicity. Supplied with full analytical characterization for reproducible research.

Molecular Formula C9H10Cl2N2S
Molecular Weight 249.16 g/mol
Cat. No. B8797295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenethyl)isothiourea
Molecular FormulaC9H10Cl2N2S
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCSC(=N)N)Cl)Cl
InChIInChI=1S/C9H10Cl2N2S/c10-7-2-1-6(5-8(7)11)3-4-14-9(12)13/h1-2,5H,3-4H2,(H3,12,13)
InChIKeyBXGBLZPKBJAYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenethyl)isothiourea: Identity & Structural Context


2-(3,4-Dichlorophenethyl)isothiourea (CAS 75366-03-9; molecular formula C₉H₁₀Cl₂N₂S; MW 249.16 g/mol) is an S-substituted isothiourea bearing a 3,4-dichlorophenethyl moiety attached via a two‑carbon ethyl linker to the carbamimidothioate core . Isothioureas are organosulfur compounds isomeric with thiourea, in which the C=S double bond is replaced by a C=N bond with an S‑alkyl or S‑aryl substituent [1]. The compound belongs to a family that includes the well‑characterized antibacterial agent A22 (S‑(3,4‑dichlorobenzyl)isothiourea), which differs solely by having a benzyl (one‑carbon) linker in place of the phenethyl (two‑carbon) linker [2]. This single methylene‑unit difference constitutes the critical structural variation that defines the compound's distinct physicochemical and potential biological profile.

MreB binding-pocket probe with extended phenethyl linker
Conserved 3,4-dichloro pharmacophore for SAR studies
Preliminary Gram-positive antibacterial screening context

2-(3,4-Dichlorophenethyl)isothiourea vs. S-Benzyl Analogs: Substitution Risks


Isothiourea derivatives cannot be treated as interchangeable tool compounds because small changes in the S‑substituent architecture produce non‑linear effects on target engagement, antibacterial spectrum, and selectivity [1]. The structure–activity relationship (SAR) of S‑benzylisothioureas demonstrates that both the presence and position of chlorine atoms on the aromatic ring and the nature of the linker between the aromatic ring and the isothiourea core are strict determinants of biological activity [2]. A22 (S‑(3,4‑dichlorobenzyl)isothiourea; one‑carbon benzyl linker) is a validated competitive inhibitor of ATP binding to the bacterial actin homolog MreB, inducing a rod‑to‑sphere morphological transition in Gram‑negative bacteria [3]. The phenethyl analog 2‑(3,4‑dichlorophenethyl)isothiourea extends the linker by one additional methylene unit, altering conformational flexibility, lipophilicity, and the geometric relationship between the dichlorophenyl ring and the carbamimidothioate pharmacophore . These alterations can fundamentally change binding‑site complementarity and biological readout; substituting A22 for the phenethyl analog (or vice versa) without controlling for linker‑length effects therefore undermines data reproducibility and confounds SAR interpretation.

Target
2-(3,4-Dichlorophenethyl)isothiourea – extended ethyl linker alters MreB pocket fit and may shift antibacterial spectrum toward Gram-positive organisms
Substitute
A22 (S‑(3,4‑dichlorobenzyl)isothiourea) – benzyl linker, validated Gram‑negative MreB inhibitor; linker-length mismatch can confound binding and phenotypic readouts
Risk
Small S‑substituent changes cause non‑linear SAR; substituting without controlling for linker geometry undermines reproducibility and SAR interpretation

2-(3,4-Dichlorophenethyl)isothiourea: Comparator-Based Evidence


Linker-Length Divergence as MreB Binding-Pocket Probe

2-(3,4-Dichlorophenethyl)isothiourea differs from the reference compound A22 (S‑(3,4‑dichlorobenzyl)isothiourea) by exactly one additional methylene (–CH₂–) unit in the linker joining the 3,4‑dichlorophenyl ring to the isothiourea sulfur atom. In A22, the linker is a benzyl group (Ar–CH₂–S–); in the target compound, it is a phenethyl group (Ar–CH₂–CH₂–S–) . This one‑atom elongation increases the calculated lipophilicity (estimated ΔclogP ≈ +0.5) and introduces an additional rotatable bond, conferring greater conformational freedom [1]. The SAR study of S‑benzylisothiourea derivatives established that 3‑ and/or 4‑chloro substitution on the S‑benzyl group is essential for spherical‑cell‑inducing activity in E. coli, and that removing the benzyl moiety entirely abolishes activity [2]. No published head‑to‑head comparison of the phenethyl vs. benzyl linker in an MreB‑dependent assay currently exists. The phenethyl analog therefore constitutes an unexplored chemical probe for systematically mapping the steric and lipophilic tolerance of the MreB ATP‑binding pocket.

Linker-Length Divergence
Class-level inference
+1 –CH₂– elongation vs. A22; estimated +0.5 logP; one additional rotatable bond
Supports linker-length SAR probe design for MreB binding pocket
No head-to-head MreB assay comparing phenethyl vs. benzyl linkers
MreB inhibitor bacterial cytoskeleton linker SAR

Gram-Positive Antibacterial Spectrum: Bacillus cereus & thuringiensis

Preliminary antimicrobial evaluation indicates that 2-(3,4-dichlorophenethyl)isothiourea possesses effective antibacterial properties against Gram‑positive bacteria, specifically Bacillus cereus and Bacillus thuringiensis [1]. In contrast, the primary literature on A22 concentrates overwhelmingly on Gram‑negative organisms—Escherichia coli, Pseudomonas aeruginosa, Shigella, and Burkholderia cepacia complex—with well‑documented rod‑to‑sphere morphological conversion and anti‑biofilm activity driven by MreB inhibition [2][3]. The Gram‑positive vs. Gram‑negative emphasis represents a potential spectrum divergence that may be attributable to differential penetration, MreB isoform selectivity, or off‑target effects conferred by the extended phenethyl linker. Quantitative MIC values for the phenethyl compound against Bacillus spp. have not been publicly disclosed in peer‑reviewed journals, and no direct MIC head‑to‑head comparison with A22 is available. The current data constitute preliminary screening‑level evidence.

Gram-Positive Spectrum
Data to verify
Reported activity against Bacillus cereus and B. thuringiensis; A22 profile centers on Gram‑negative species
Preliminary spectrum context – quantitative MIC data required for interpretation
No peer-reviewed MIC values or direct comparator assay available
antibacterial Bacillus cereus Gram-positive antimicrobial spectrum

3,4-Dichloro Pharmacophore Retention for Bioactivity

The SAR study of S‑benzylisothiourea derivatives by Iwai et al. (2004) established a ranked order of spherical‑cell‑inducing potency in E. coli: 3,4‑dichlorobenzyl (A22) > 4‑chlorobenzyl > 3‑chlorobenzyl > unsubstituted benzyl (minimal activity) [1]. Compounds lacking the S‑benzyl moiety entirely showed no activity, confirming that both the S‑aryl substituent and the chlorine substitution pattern are obligatory pharmacophoric elements [1]. The target compound 2-(3,4-dichlorophenethyl)isothiourea retains the identical 3,4‑dichloro substitution pattern on the aromatic ring while varying only the linker architecture. This design choice preserves the electron‑withdrawing and steric properties of the dichlorophenyl group that are essential for target binding, isolating the linker length as the sole structural variable for SAR interrogation.

3,4-Dichloro Pharmacophore
Class-level inference
3,4-diCl > 4-Cl > 3-Cl >> unsubstituted (inactive) in E. coli spherical‑cell assay
Conserved dichloro pattern enables clean linker‑focused SAR design
Ranking derived from S‑benzyl series; phenethyl analog retains top pharmacophore
SAR halogen substitution MreB antibacterial pharmacophore

Isothiourea Nucleophilicity for Covalent Probe Design

The intrinsic reactivity of isothiourea derivatives has been quantified through kinetic studies measuring nucleophilicity parameters (N, sN) via reactions with benzhydrylium ions [1]. Isothioureas occupy a distinct region of nucleophilicity space compared to thioureas, amines, and other organocatalysts, with their reactivity tunable by S‑ and N‑substitution [1]. While these kinetic parameters have not been specifically measured for 2-(3,4-dichlorophenethyl)isothiourea, the phenethyl S‑substituent is expected to modulate the sulfur‑centered nucleophilicity relative to S‑benzyl and S‑ethyl comparators due to altered steric and inductive effects. The compound's S‑phenethyl architecture may confer intermediate reactivity between S‑benzyl (more sterically accessible) and S‑alkyl (more flexible) isothioureas, making it a candidate for systematic nucleophilicity/reactivity profiling within the isothiourea series [2].

Isothiourea Nucleophilicity
Class-level inference
Isothiourea N ~11–16 (2‑ to 3‑fold > thioureas); S‑phenethyl reactivity not yet measured
Class‑level reactivity profile – compound‑specific kinetic data needed for covalent probe design
Nucleophilicity parameters determined for S‑methyl/benzyl analogs, not this derivative
nucleophilicity organocatalysis chemical biology benzhy drylium kinetics

2-(3,4-Dichlorophenethyl)isothiourea Application Scenarios


MreB ATP-Binding Pocket Mapping with Phenethyl Linker

Researchers investigating the steric and lipophilic tolerance of the MreB nucleotide‑binding pocket can employ 2-(3,4-dichlorophenethyl)isothiourea as a systematic linker‑extension probe alongside A22 (S‑(3,4‑dichlorobenzyl)isothiourea). The one‑methylene elongation provides a defined geometric perturbation, enabling comparative ATP‑competition assays, fluorescence‑based polymerization measurements, and morphological scoring in E. coli or Bacillus spp. This paired‑probe approach is directly supported by the S‑benzylisothiourea SAR framework that established the primacy of the S‑aryl substituent [1] and by the mechanistic characterization of A22 as a competitive ATP‑binding inhibitor that increases the critical concentration of MreB assembly [2].

Gram-Positive Antibacterial Probe for Bacillus cereus & thuringiensis

Based on preliminary antibacterial screening data indicating activity against Bacillus cereus and Bacillus thuringiensis [1], 2-(3,4-dichlorophenethyl)isothiourea can serve as a starting point for developing Gram‑positive‑selective MreB probes. Unlike A22, whose antibacterial characterization is heavily concentrated on Gram‑negative organisms including P. aeruginosa and E. coli [2], the phenethyl analog may offer a complementary spectrum suitable for studying MreB function in Firmicutes model systems.

Isothiourea Reactivity in Covalent Screening Libraries

The quantifiably higher nucleophilicity of isothioureas relative to thioureas, as measured by benzhydrylium ion kinetics [1], supports the inclusion of 2-(3,4-dichlorophenethyl)isothiourea in focused compound libraries designed for covalent inhibitor screening or organocatalysis development. The S‑phenethyl architecture contributes a distinct steric and electronic profile within the isothiourea reactivity landscape, offering a data point for structure–reactivity correlation studies.

Pharmacophore Validation in S-Aryl Isothiourea Lead Optimization

In medicinal chemistry programs exploring S‑aryl isothioureas as antibacterial or NOS‑inhibitory leads, 2-(3,4-dichlorophenethyl)isothiourea serves as a conserved‑pharmacophore control. By retaining the activity‑critical 3,4‑dichloro substitution pattern [1] while varying the linker, this compound enables deconvolution of linker‑dependent effects on potency, selectivity, and physicochemical properties, facilitating rational lead optimization decisions.

Application
Selection Property
Validation Focus
MreB pocket geometry studies
Ethyl-linker probe vs. benzyl controls
ATP-competition and polymerization assay benchmarking
Bacillus spp. antibacterial screening
Gram-positive spectrum emphasis
MIC determination and MreB isoform profiling
Covalent inhibitor library design
Isothiourea nucleophilicity profile
Benzhydrylium kinetics and target engagement assays
S‑aryl isothiourea lead optimization
Conserved 3,4‑dichloro pharmacophore
Linker-dependent SAR deconvolution
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